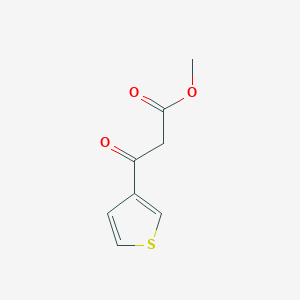

3-Oxo-3-(3-tienil)propanoato de metilo

Descripción general

Descripción

“Methyl 3-oxo-3-(3-thienyl)propanoate” is a chemical compound with the molecular formula C8H8O3S . It has a molecular weight of 184.212 and a density of 1.3±0.1 g/cm3 . The compound is also known by several other names, including “methyl 3-oxo-3-thiophen-3-ylpropanoate” and "3-oxo-3-(3-thienyl)propanoic acid methyl ester" .

Molecular Structure Analysis

The molecular structure of “Methyl 3-oxo-3-(3-thienyl)propanoate” consists of 8 carbon atoms, 8 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 184.019409 .Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-oxo-3-(3-thienyl)propanoate” are complex and involve multiple steps. The compound can undergo various reactions depending on the conditions and reactants used .Physical and Chemical Properties Analysis

“Methyl 3-oxo-3-(3-thienyl)propanoate” has a boiling point of 257.7±15.0 °C at 760 mmHg and a flash point of 109.7±20.4 °C . The compound has a LogP value of 1.12, indicating its lipophilicity . It has a vapour pressure of 0.0±0.5 mmHg at 25°C .Aplicaciones Científicas De Investigación

- Un compuesto similar, la N-metil-3-oxo-3-(tiofeno-2-il) propanamida, se reduce utilizando células completas de Rhodotorula glutinis para producir (S)-N-metil-3-hidroxi-3-(2-tienil) propionamida, un intermedio en la producción de (S)-duloxetina, un fármaco antidepresivo ampliamente utilizado .

Biorreducción en la Síntesis Farmacéutica

Catálisis Enantioselectiva

Mecanismo De Acción

- The (S)-enantiomer of duloxetine is pharmaceutically active, and Methyl 3-oxo-3-(3-thienyl)propanoate contributes to its formation .

- The reduction process involves enzymatic activity, likely mediated by specific reductases, leading to the conversion of the ketone group to the corresponding alcohol group .

Target of Action

Mode of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

Methyl 3-oxo-3-(3-thienyl)propanoate interacts with whole cells of Rhodotorula glutinis, a type of yeast, in a bioreduction process . This interaction results in the reduction of Methyl 3-oxo-3-(3-thienyl)propanoate to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .

Cellular Effects

The effects of Methyl 3-oxo-3-(3-thienyl)propanoate on cellular processes are primarily observed through its interactions with Rhodotorula glutinis. The compound’s influence on cell function is demonstrated by its role in the bioreduction process, which involves the conversion of the compound into an intermediate product .

Molecular Mechanism

At the molecular level, Methyl 3-oxo-3-(3-thienyl)propanoate is reduced by the cells of Rhodotorula glutinis to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This process demonstrates the compound’s ability to participate in enzyme-catalyzed reactions and influence changes in the biochemical composition of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the bioreduction of Methyl 3-oxo-3-(3-thienyl)propanoate by Rhodotorula glutinis was observed to occur at 30 g/l over a period of 48 hours . This suggests that the compound is stable under these conditions and can exert its effects over a sustained period.

Metabolic Pathways

Methyl 3-oxo-3-(3-thienyl)propanoate is involved in the metabolic pathway leading to the production of (S)-duloxetine . The compound interacts with the cells of Rhodotorula glutinis, which act as a biological catalyst in its reduction.

Propiedades

IUPAC Name |

methyl 3-oxo-3-thiophen-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQWAOZFIOUSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

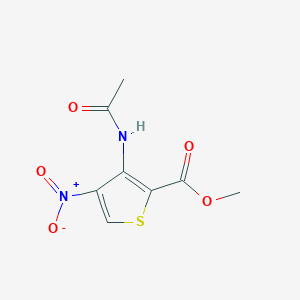

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)

![1H-Pyrazolo[3,4-f]quinolin-9-ol](/img/structure/B189729.png)